molecular formula C16H20N4 B12474584 1-(Pyridin-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine

1-(Pyridin-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine

Cat. No.: B12474584
M. Wt: 268.36 g/mol
InChI Key: UKMXQGWMHRBLTH-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine is an organic compound that features a piperazine ring substituted with pyridin-2-ylmethyl and pyridin-4-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine typically involves the reaction of piperazine with pyridin-2-ylmethyl chloride and pyridin-4-ylmethyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-(Pyridin-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-2-ylmethyl)piperazine: Lacks the pyridin-4-ylmethyl group, which may affect its binding properties and reactivity.

    4-(Pyridin-4-ylmethyl)piperazine: Lacks the pyridin-2-ylmethyl group, leading to different chemical and biological properties.

    1-(Pyridin-3-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine: Similar structure but with a pyridin-3-ylmethyl group, which may alter its interaction with molecular targets.

Uniqueness

1-(Pyridin-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine is unique due to the presence of both pyridin-2-ylmethyl and pyridin-4-ylmethyl groups, which can confer distinct chemical and biological properties. This dual substitution pattern can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C16H20N4

Molecular Weight

268.36 g/mol

IUPAC Name

1-(pyridin-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine

InChI

InChI=1S/C16H20N4/c1-2-6-18-16(3-1)14-20-11-9-19(10-12-20)13-15-4-7-17-8-5-15/h1-8H,9-14H2

InChI Key

UKMXQGWMHRBLTH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)CC3=CC=CC=N3

Origin of Product

United States

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